molecular formula C15H16ClN3OS B276107 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide

Número de catálogo B276107
Peso molecular: 321.8 g/mol
Clave InChI: TUEMXJXGAZIXQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in the field of cancer research. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells.

Mecanismo De Acción

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide selectively inhibits BTK, a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B cells. By inhibiting BTK, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and improve the survival of animal models of B-cell malignancies. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide also has immunomodulatory effects, enhancing the activity of natural killer cells and T cells, which play important roles in the immune response against cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide for lab experiments is its selective inhibition of BTK, which allows for the study of the BCR pathway and its downstream signaling pathways. However, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide may have off-target effects on other kinases, which may complicate the interpretation of experimental results.

Direcciones Futuras

For N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide research include the development of more potent and selective BTK inhibitors, the investigation of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide in combination with other cancer therapies, and the exploration of its potential in the treatment of other types of cancer. Additionally, further studies are needed to elucidate the mechanisms of resistance to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide and to identify biomarkers that can predict response to treatment.

Métodos De Síntesis

The synthesis method of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide involves several steps, including the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine, which is then reacted with 2-bromo-N-(pyrrolidin-1-yl)acetamide to form N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide. The overall yield of this synthesis method is about 20%.

Aplicaciones Científicas De Investigación

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide has shown promising results in inhibiting the growth and survival of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other cancer therapies.

Propiedades

Fórmula molecular

C15H16ClN3OS

Peso molecular

321.8 g/mol

Nombre IUPAC

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C15H16ClN3OS/c16-12-5-3-11(4-6-12)13-10-21-15(17-13)18-14(20)9-19-7-1-2-8-19/h3-6,10H,1-2,7-9H2,(H,17,18,20)

Clave InChI

TUEMXJXGAZIXQV-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

SMILES canónico

C1CCN(C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.